3-[[4-(5-Bromopyridin-2-yl)piperazin-1-yl]methyl]-5-propyl-1,2,4-oxadiazole
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Overview
Description
3-[[4-(5-Bromopyridin-2-yl)piperazin-1-yl]methyl]-5-propyl-1,2,4-oxadiazole is a heterocyclic compound that features a combination of a piperazine ring, a bromopyridine moiety, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(5-Bromopyridin-2-yl)piperazin-1-yl]methyl]-5-propyl-1,2,4-oxadiazole typically involves multiple steps. One common method involves the reaction of 5-bromopyridine-2-carboxylic acid with piperazine to form an intermediate, which is then reacted with a suitable oxadiazole precursor under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[[4-(5-Bromopyridin-2-yl)piperazin-1-yl]methyl]-5-propyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-[[4-(5-Bromopyridin-2-yl)piperazin-1-yl]methyl]-5-propyl-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[[4-(5-Bromopyridin-2-yl)piperazin-1-yl]methyl]-5-propyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another compound with a piperazine and bromophenyl moiety.
3-(Piperazin-1-yl)-1,2-benzothiazole: Contains a piperazine ring and is used for its antibacterial properties.
Uniqueness
3-[[4-(5-Bromopyridin-2-yl)piperazin-1-yl]methyl]-5-propyl-1,2,4-oxadiazole is unique due to its combination of a bromopyridine and oxadiazole ring, which imparts distinct chemical and biological properties not found in similar compounds .
Properties
IUPAC Name |
3-[[4-(5-bromopyridin-2-yl)piperazin-1-yl]methyl]-5-propyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN5O/c1-2-3-15-18-13(19-22-15)11-20-6-8-21(9-7-20)14-5-4-12(16)10-17-14/h4-5,10H,2-3,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNHVIXAKKQUCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NO1)CN2CCN(CC2)C3=NC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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